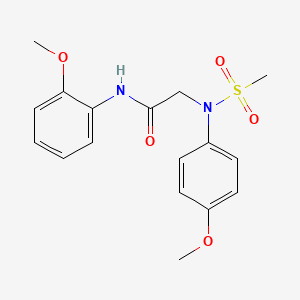![molecular formula C23H21NO2S B3529147 3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]-2-phenylacrylamide](/img/structure/B3529147.png)
3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]-2-phenylacrylamide
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]-2-phenylacrylamide, commonly known as MMTPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMTPA belongs to the class of acrylamide derivatives and is known for its unique structure and properties.
Mécanisme D'action
The mechanism of action of MMTPA involves the inhibition of various enzymes and the scavenging of free radicals. MMTPA has been shown to inhibit acetylcholinesterase by binding to the active site of the enzyme. This inhibition leads to an increase in the concentration of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function. MMTPA also inhibits tyrosinase by chelating the copper ions present in the active site of the enzyme. This inhibition leads to a decrease in the production of melanin, which is responsible for skin pigmentation. MMTPA has also been shown to scavenge free radicals by donating hydrogen atoms to the radicals, thereby neutralizing them.
Biochemical and Physiological Effects:
MMTPA has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, which can improve cognitive function. MMTPA has also been shown to decrease the production of melanin, which can be beneficial for the treatment of skin disorders such as hyperpigmentation. MMTPA has also been shown to exhibit anti-inflammatory and antioxidant properties, which can be beneficial for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
MMTPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also soluble in various solvents, which makes it easy to handle in lab experiments. However, MMTPA has certain limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being studied. The toxicity of MMTPA is also not well understood, and further studies are required to determine its safety for use in lab experiments.
Orientations Futures
There are several future directions for the study of MMTPA. One possible direction is the development of new drugs for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. MMTPA's inhibitory effects on various enzymes and its anti-inflammatory and antioxidant properties make it a potential candidate for the development of new drugs. Another possible direction is the study of MMTPA's toxicity and safety for use in lab experiments. Further studies are required to determine the toxicity of MMTPA and its safety for use in lab experiments.
Applications De Recherche Scientifique
MMTPA has been studied extensively for its potential applications in scientific research. It has been shown to exhibit inhibitory effects on various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase. MMTPA has also been shown to possess anti-inflammatory and antioxidant properties. These properties make MMTPA a potential candidate for the development of new drugs for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(3-methylsulfanylphenyl)-2-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2S/c1-26-20-13-11-17(12-14-20)15-22(18-7-4-3-5-8-18)23(25)24-19-9-6-10-21(16-19)27-2/h3-16H,1-2H3,(H,24,25)/b22-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUIVNSCAGEDHH-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B3529070.png)
![N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B3529071.png)
![N-(5-chloro-2-methoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3529074.png)

![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3529086.png)

![ethyl 5-[(5-nitro-2-furoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B3529101.png)


![2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3529139.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B3529143.png)
![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B3529145.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B3529153.png)
